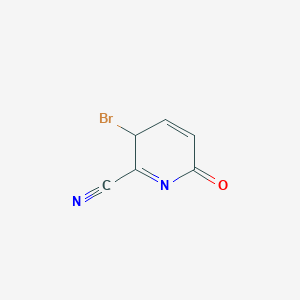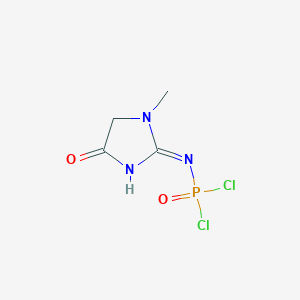
2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is a chemical compound with the molecular formula C4H6Cl2N3O2P and a molecular weight of 229.99 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a phosphoramidic dichloride group, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride typically involves the reaction of creatinine with phosphoryl chloride (POCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Creatinine+POCl3→(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphoramidites.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reactions are usually performed at ambient temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Phosphoramidates, phosphoramidites, and other substituted derivatives.
Hydrolysis: Phosphoric acid derivatives and imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate and phosphoramidite derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymatic reactions.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatinine Phosphoric Dichloride: Similar in structure but lacks the methyl group on the imidazole ring.
Phosphoramidic Dichloride Derivatives: Compounds with different substituents on the imidazole ring or other heterocyclic rings.
Uniqueness
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is unique due to the presence of both the phosphoramidic dichloride group and the methyl-substituted imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C4H6Cl2N3O2P |
|---|---|
Molekulargewicht |
229.99 g/mol |
IUPAC-Name |
(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) |
InChI-Schlüssel |
LLAFVXRGNOJWJX-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl |
Kanonische SMILES |
CN1CC(=O)NC1=NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


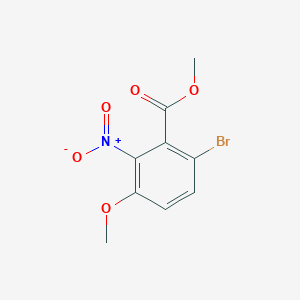
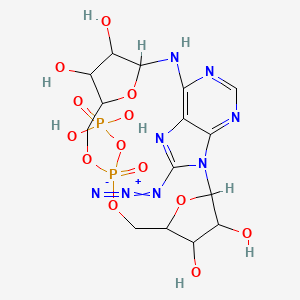


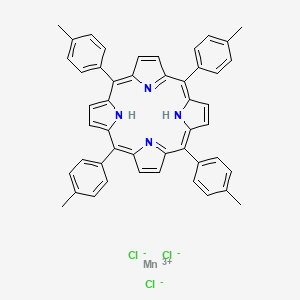


![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
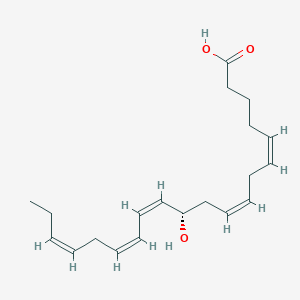
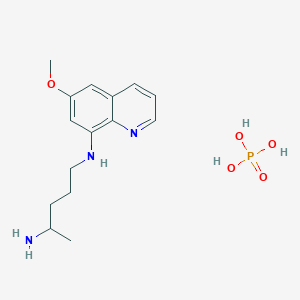
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
